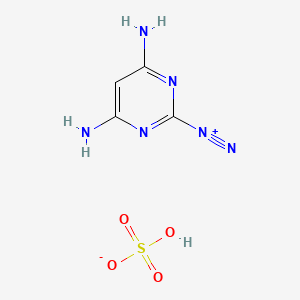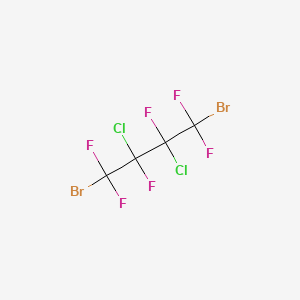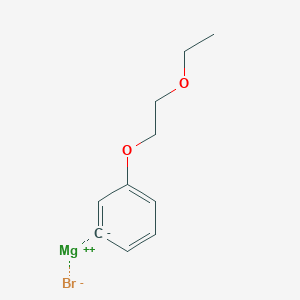
4,6-Diaminopyrimidine-2-diazonium hydrogen sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Diaminopyrimidine-2-diazonium hydrogen sulfate is a diazonium salt derived from pyrimidine. This compound is notable for its diazonium group, which makes it highly reactive and useful in various chemical reactions, particularly in organic synthesis and medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-diaminopyrimidine-2-diazonium hydrogen sulfate typically involves the diazotization of 4,6-diaminopyrimidine. This process requires the reaction of 4,6-diaminopyrimidine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid. The reaction is carried out at low temperatures to stabilize the diazonium ion .
Industrial Production Methods: In an industrial setting, the production of diazonium salts like this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pH, and reagent concentrations to prevent the decomposition of the diazonium ion .
化学反応の分析
Types of Reactions: 4,6-Diaminopyrimidine-2-diazonium hydrogen sulfate undergoes several types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, through Sandmeyer reactions.
Coupling Reactions: The diazonium ion can couple with phenols and aromatic amines to form azo compounds, which are useful in dye synthesis.
Common Reagents and Conditions:
Substitution Reactions: Copper(I) chloride, copper(I) bromide, and copper(I) cyanide are commonly used in Sandmeyer reactions to introduce chloride, bromide, and cyanide groups, respectively.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners in the presence of a base, typically sodium hydroxide.
Major Products Formed:
科学的研究の応用
4,6-Diaminopyrimidine-2-diazonium hydrogen sulfate has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4,6-diaminopyrimidine-2-diazonium hydrogen sulfate primarily involves its diazonium group. The diazonium ion is a highly reactive electrophile that can undergo substitution and coupling reactions. In biological systems, derivatives of this compound may inhibit enzymes like dihydrofolate reductase, thereby interfering with nucleic acid synthesis and cell division .
類似化合物との比較
Benzenediazonium chloride: Another diazonium salt commonly used in organic synthesis.
4,6-Diaminopyrimidine: The parent compound from which 4,6-diaminopyrimidine-2-diazonium hydrogen sulfate is derived.
Uniqueness: this compound is unique due to its specific structure, which combines the reactivity of the diazonium group with the biological activity of the pyrimidine ring. This makes it particularly valuable in the synthesis of biologically active compounds and dyes .
特性
CAS番号 |
64620-80-0 |
|---|---|
分子式 |
C4H6N6O4S |
分子量 |
234.20 g/mol |
IUPAC名 |
4,6-diaminopyrimidine-2-diazonium;hydrogen sulfate |
InChI |
InChI=1S/C4H5N6.H2O4S/c5-2-1-3(6)9-4(8-2)10-7;1-5(2,3)4/h1H,(H4,5,6,8,9);(H2,1,2,3,4)/q+1;/p-1 |
InChIキー |
GKIZVBGZOOTCCL-UHFFFAOYSA-M |
正規SMILES |
C1=C(N=C(N=C1N)[N+]#N)N.OS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















